

3-Hydroxy-5-iodobenzoic acid chemical structure and CAS number 50765-21-4

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Compound of Interest

Compound Name: 3-Hydroxy-5-iodobenzoic acid

Cat. No.: B1290728

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An In-depth Technical Guide to 3-Hydroxy-5-iodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3-Hydroxy-5-iodobenzoic acid** (CAS No. 50765-21-4), a substituted aromatic carboxylic acid. Due to a paucity of direct experimental data in publicly accessible literature, this document compiles foundational information, proposes a plausible synthetic route, and extrapolates spectral and biological properties based on data from closely related analogs. This guide is intended to serve as a foundational resource for researchers interested in the potential applications of this compound in medicinal chemistry and materials science.

Chemical Identity and Physical Properties

3-Hydroxy-5-iodobenzoic acid is an organic compound featuring a benzoic acid core substituted with a hydroxyl group at the 3-position and an iodine atom at the 5-position. Its chemical structure and key identifiers are presented below.

Property	Value	Source
CAS Number	50765-21-4	[1][2][3]
Molecular Formula	C ₇ H ₅ IO ₃	[1][2][3]
Molecular Weight	264.02 g/mol	[1]
Canonical SMILES	<chem>C1=C(C=C(C=C1O)I)C(=O)O</chem>	
InChI	InChI=1S/C7H5IO3/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,9H,(H,10,11)	
InChIKey	TXKUCBMEOVINQX-UHFFFAOYSA-N	[1]
Density	2.155 g/cm ³	[1]
Boiling Point	431.8 °C at 760 mmHg	[1]
Flash Point	214.9 °C	[1]

Chemical Structure Diagram

Caption: Chemical structure of **3-Hydroxy-5-iodobenzoic acid**.

Proposed Synthesis

While a specific, detailed experimental protocol for the synthesis of **3-Hydroxy-5-iodobenzoic acid** is not readily available in the reviewed literature, a plausible synthetic route can be proposed based on established methods for the iodination of aromatic compounds. The direct electrophilic iodination of 3-hydroxybenzoic acid is a logical approach. The hydroxyl group is an activating, ortho-, para-directing group, while the carboxylic acid group is a deactivating, meta-directing group. This substitution pattern would favor iodination at the C5 position (ortho to the hydroxyl group and meta to the carboxylic acid).

Proposed Experimental Protocol: Iodination of 3-Hydroxybenzoic Acid

This proposed protocol is adapted from general methods for the iodination of activated aromatic rings.

Materials:

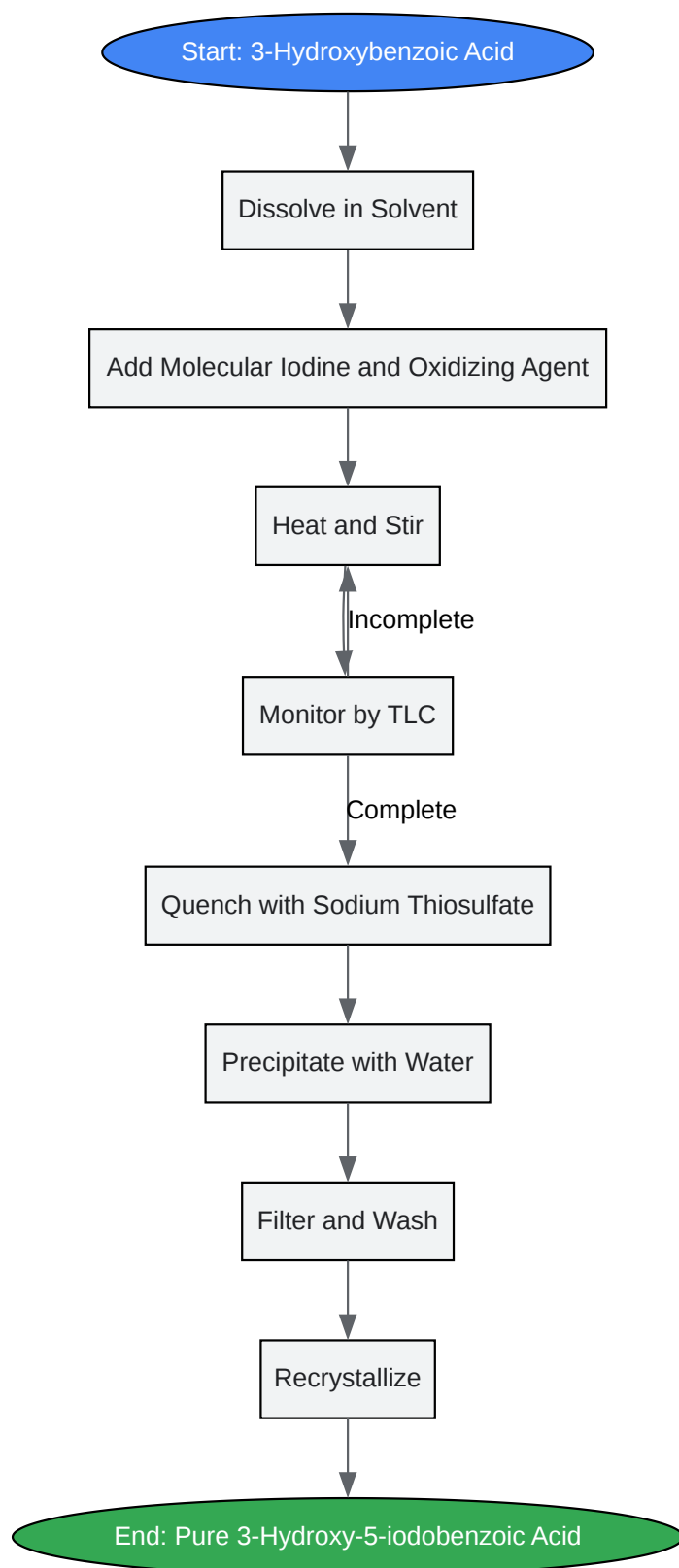
- 3-Hydroxybenzoic acid
- Molecular iodine (I_2)
- An oxidizing agent (e.g., iodic acid (HIO_3), nitric acid (HNO_3), or hydrogen peroxide (H_2O_2))
- Solvent (e.g., glacial acetic acid or ethanol)
- Sodium thiosulfate solution (for quenching)
- Deionized water
- Appropriate glassware and stirring apparatus

Procedure:

- Dissolve 3-hydroxybenzoic acid in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
- Add molecular iodine to the solution and stir until it is fully dissolved.
- Slowly add the oxidizing agent to the reaction mixture. The reaction may be exothermic, and the temperature should be monitored.
- Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Quench any unreacted iodine by adding a saturated solution of sodium thiosulfate until the characteristic iodine color disappears.
- Precipitate the crude product by adding cold deionized water.

- Collect the solid product by vacuum filtration and wash with cold water.
- Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure **3-Hydroxy-5-iodobenzoic acid**.

Synthesis Workflow Diagram



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Caption: Proposed workflow for the synthesis of **3-Hydroxy-5-iodobenzoic acid**.

Predicted Spectral Data

Direct experimental spectral data for **3-Hydroxy-5-iodobenzoic acid** is not available in the surveyed literature. However, the expected spectral characteristics can be predicted based on the analysis of its parent compounds: 3-hydroxybenzoic acid and 3-iodobenzoic acid.

Data Type	Predicted Characteristics for 3-Hydroxy-5-iodobenzoic Acid
¹ H NMR	Aromatic protons will appear as distinct signals in the aromatic region (δ 7.0-8.5 ppm). The presence of the hydroxyl and carboxylic acid protons will result in broad singlets, with chemical shifts dependent on the solvent and concentration. The electron-withdrawing iodine atom will likely cause a downfield shift of the adjacent aromatic protons compared to 3-hydroxybenzoic acid.
¹³ C NMR	The spectrum will show seven distinct carbon signals. The carboxyl carbon will be the most downfield (δ ~165-175 ppm). The carbon attached to the iodine atom will be significantly shielded (shifted upfield) compared to a standard aromatic C-H, appearing at a lower chemical shift (δ ~90-100 ppm). The carbons attached to the hydroxyl and carboxyl groups will also have characteristic chemical shifts.
IR Spectroscopy	A broad O-H stretch from the carboxylic acid dimer hydrogen bonding (2500-3300 cm ⁻¹) is expected. A sharp C=O stretch from the carboxylic acid will be present around 1700 cm ⁻¹ . A broad O-H stretch from the phenolic hydroxyl group will also be visible around 3200-3600 cm ⁻¹ . C-I stretching vibrations will appear in the fingerprint region (below 600 cm ⁻¹).
Mass Spectrometry	The molecular ion peak [M] ⁺ should be observed at m/z = 264. A prominent peak corresponding to the loss of a carboxyl group ([M-COOH] ⁺) at m/z = 219 is also anticipated. The isotopic pattern of iodine (¹²⁷ I is the only stable isotope) will simplify the interpretation of the mass spectrum.

Potential Biological Activity and Signaling Pathways

There is currently no specific information in the literature regarding the biological activity or the involvement of **3-Hydroxy-5-iodobenzoic acid** in any signaling pathways. However, based on the activities of related hydroxybenzoic acids, some potential areas for investigation can be proposed.

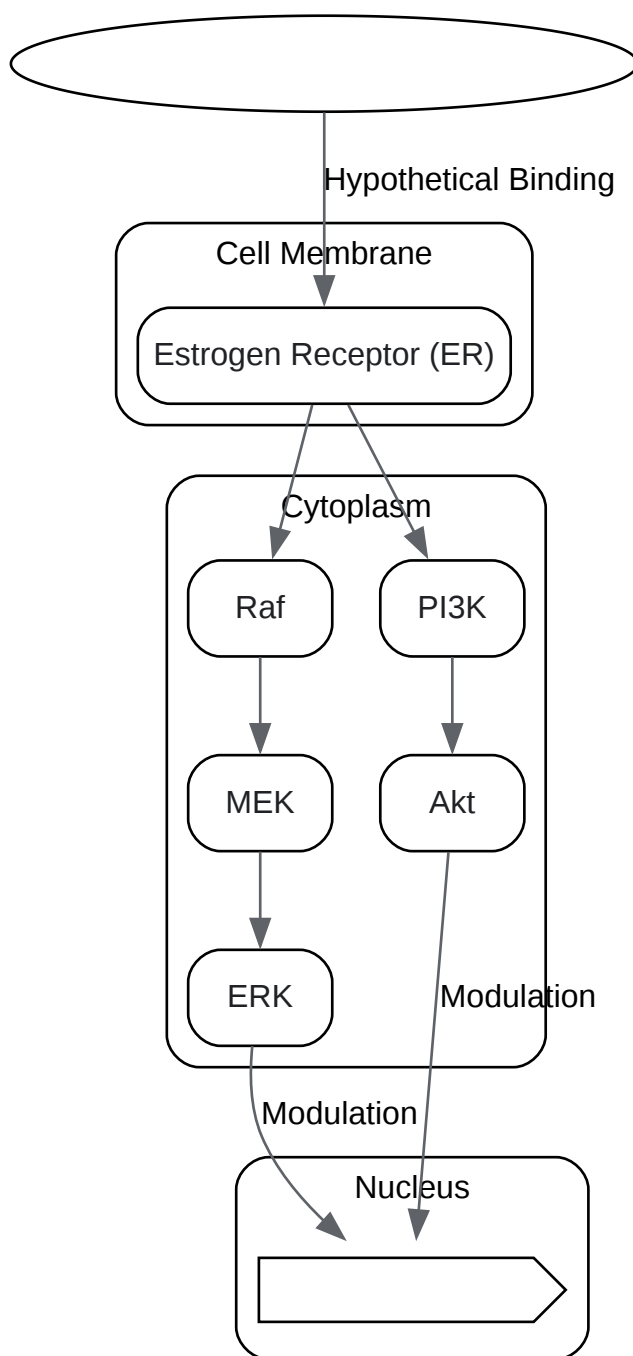
Hydroxybenzoic acids are known to possess a range of biological activities, including antioxidant, antimicrobial, anti-inflammatory, and even estrogenic effects. The introduction of a halogen atom, such as iodine, can significantly modulate the biological properties of a molecule by altering its lipophilicity, electronic character, and metabolic stability.

Potential Areas of Investigation

- **Antimicrobial Activity:** Halogenated phenols are often potent antimicrobial agents. It would be valuable to screen **3-Hydroxy-5-iodobenzoic acid** against a panel of pathogenic bacteria and fungi.
- **Enzyme Inhibition:** The structural similarity to various endogenous substrates suggests that this compound could be an inhibitor of enzymes such as cyclooxygenases (anti-inflammatory), lipoxygenases, or various metabolic enzymes.
- **Receptor Binding:** The phenolic hydroxyl group and the overall structure could allow for interactions with various receptors, including nuclear receptors.

Hypothetical Signaling Pathway Involvement

Given that some hydroxybenzoic acids exhibit estrogenic activity, one could hypothesize that **3-Hydroxy-5-iodobenzoic acid** might interact with estrogen receptors (ER α and/or ER β) and modulate downstream signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways.



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Caption: Hypothetical signaling pathway for **3-Hydroxy-5-iodobenzoic acid**.

Conclusion

3-Hydroxy-5-iodobenzoic acid is a chemical compound with potential for further investigation in various scientific fields. While direct experimental data is limited, this guide provides a solid

foundation for researchers by outlining its chemical properties, proposing a viable synthetic route, and predicting its spectral and biological characteristics based on established chemical principles and data from related compounds. Further experimental validation of the proposed synthesis and a thorough investigation of its biological activities are warranted to fully elucidate the potential of this molecule.

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